2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Description
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCTNLUAZNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-chlorothiophenol with benzophenone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to the benzophenone framework. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Synthetic Routes
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-chlorothiophenol + benzophenone | Sodium hydride as base |
| 2 | Anhydrous solvent (e.g., THF) | Inert atmosphere |
Chemistry
In synthetic chemistry, 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations:
- Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction : It can be reduced to thiols using lithium aluminum hydride.
- Substitution : The chlorophenyl group can undergo electrophilic aromatic substitution.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
A study assessed the antibacterial efficacy of compounds structurally similar to this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| This compound | TBD |
Anticancer Activity
The anticancer properties have been evaluated against various cancer cell lines such as HeLa and MCF-7. The following IC50 values were recorded:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 11 |
| SKOV-3 | 7.87 |
Medicine
Due to its structural attributes, the compound is explored for therapeutic applications. Its interactions with molecular targets suggest potential use in drug development aimed at specific diseases.
Industrial Applications
In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer synthesis and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-[(4-Chlorophenyl)sulfanyl]-1-phenylethanone: Lacks the diphenyl moiety, making it less complex.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Contains additional functional groups and a more complex structure.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its antibacterial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorophenyl group and a diphenyl ethanol moiety linked through a sulfur atom. Its unique structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of chlorophenyl thiol with appropriate diphenyl precursors under controlled conditions. The synthetic pathway can be optimized for yield and purity using various solvents and catalysts.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of compounds structurally similar to this compound. For instance:
- Case Study 1 : A study assessed the antibacterial activity of various thiol derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar sulfanyl groups exhibited significant inhibition zones, suggesting that this compound may possess comparable antibacterial efficacy .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| This compound | TBD |
Anticancer Activity
The anticancer properties of compounds containing the diphenyl moiety have also been investigated. The following findings summarize the anticancer activity:
- Case Study 2 : A derivative with a similar structure was tested against various cancer cell lines including HeLa and MCF-7. The IC50 values ranged from 8.49 to 62.84 µg/mL, indicating significant cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 11 |
| SKOV-3 | 7.87 |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- Case Study 3 : In vitro tests demonstrated that compounds with similar structural characteristics showed high radical scavenging activity. The DPPH assay revealed effective inhibition percentages at varying concentrations .
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 90 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol?
The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, reacting 1,1-diphenyl-2-chloroethanol with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) yields the sulfanyl derivative. Reduction of a ketone precursor (e.g., 2-[(4-chlorophenyl)sulfanyl]-1,1-diphenylethanone) using NaBH₄ or LiAlH₄ is another viable route. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize byproducts like over-reduced or oxidized derivatives .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : Analyze the aromatic proton signals (δ 7.2–7.8 ppm for diphenyl groups) and the hydroxyl proton (δ ~2.5 ppm, broad).
- IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₂₀H₁₇ClOS) and fragmentation patterns of the sulfanyl and diphenyl groups .
Q. What crystallographic methods are suitable for determining its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXL for refinement) to solve the structure. Challenges include resolving disorder in aromatic rings or the sulfanyl group. ORTEP-3 can visualize thermal ellipsoids to assess atomic displacement parameters .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of sulfanyl group incorporation?
The nucleophilicity of the thiol (e.g., 4-chlorothiophenol) and steric hindrance from the diphenyl groups affect regioselectivity. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while chiral catalysts (e.g., BINOL derivatives) can induce enantioselectivity in the ethanol moiety. Computational modeling (DFT) helps predict transition states .
Q. What strategies address contradictions in reported biological activities of similar sulfanyl-ethanol derivatives?
Discrepancies in antimicrobial or anticancer data may arise from assay conditions (e.g., cell line variability, concentration ranges). Perform dose-response studies and compare with structurally analogous compounds (e.g., triazine-sulfanyl hybrids). Molecular docking can identify potential protein targets (e.g., cytochrome P450 enzymes) to rationalize bioactivity .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?
Automated workflows using SHELXC/D/E enable rapid phasing of multiple derivatives. For twinned crystals or low-resolution data, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Pair with synchrotron radiation for enhanced data quality .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
The sulfanyl group’s electron-withdrawing effect stabilizes the adjacent ethanol moiety against oxidation. Cyclic voltammetry (CV) studies reveal oxidation potentials, while LC-MS tracks degradation products (e.g., sulfoxide or sulfone formation). Compare with analogs lacking the 4-chlorophenyl group to isolate electronic effects .
Methodological Considerations
Q. How to resolve overlapping signals in NMR spectra caused by aromatic protons?
Use 2D techniques (COSY, NOESY) to assign coupling patterns. Paramagnetic shift reagents (e.g., Eu(fod)₃) or variable-temperature NMR can separate overlapping peaks. For complex mixtures, hyphenated LC-NMR provides additional resolution .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects. Quantum mechanical calculations (e.g., Gaussian) evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack .
Q. How to optimize column chromatography for purifying synthetic intermediates?
Screen mobile phases (e.g., hexane/ethyl acetate gradients) using TLC to determine polarity. For polar byproducts, reverse-phase C18 columns with acetonitrile/water eluents improve separation. Monitor fractions via UV-Vis at λmax ≈ 260 nm (aromatic absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
